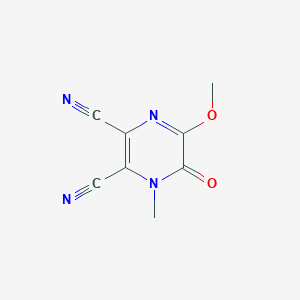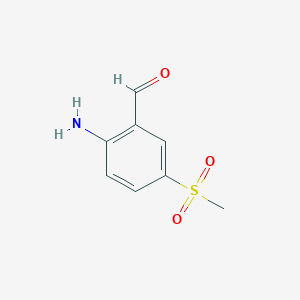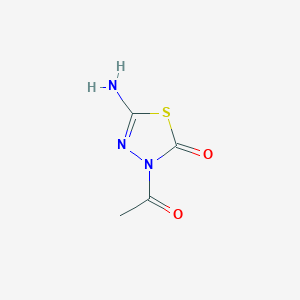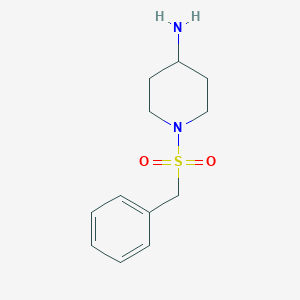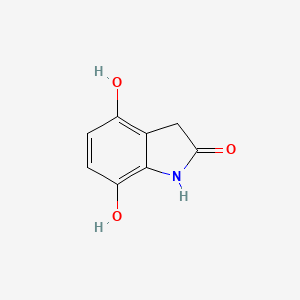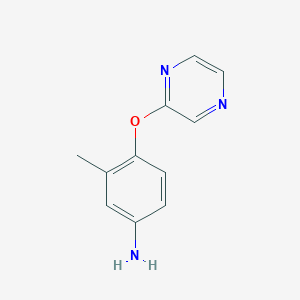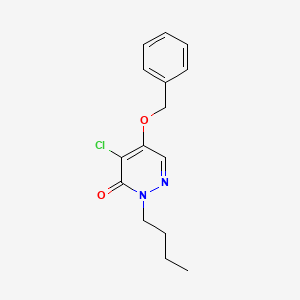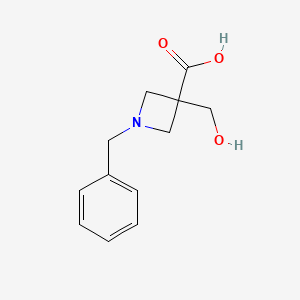![molecular formula C14H14N8O2 B13111505 6,6'-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) CAS No. 61921-05-9](/img/structure/B13111505.png)
6,6'-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) typically involves the reaction of appropriate triazolopyrimidine derivatives with ethane-1,2-diol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as tetrahydrofuran (THF), and requires refluxing for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require a catalyst or base to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
6,6’-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,6’-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 6,6’-(1E,1’E)-(Ethane-1,2-diylbis(azan-1-yl-1-ylidene))bis(phenylmethan-1-yl-1-ylidene)bis(3-(octyloxy)phenol)
- N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
- (E)-5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol)
Uniqueness
6,6’-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) stands out due to its specific triazolopyrimidine structure, which imparts unique chemical and biological properties
Propiedades
Número CAS |
61921-05-9 |
|---|---|
Fórmula molecular |
C14H14N8O2 |
Peso molecular |
326.31 g/mol |
Nombre IUPAC |
5-methyl-6-[2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H14N8O2/c1-7-9(11(23)21-13(19-7)15-5-17-21)3-4-10-8(2)20-14-16-6-18-22(14)12(10)24/h5-6H,3-4H2,1-2H3,(H,15,17,19)(H,16,18,20) |
Clave InChI |
YVFAXBBDLMFTRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N2C(=N1)N=CN2)CCC3=C(N=C4N=CNN4C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([2,2'-Bipyridin]-5-yl)aniline](/img/structure/B13111431.png)
